molecular formula C21H21N3O4S B2570829 N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide CAS No. 1021119-07-2

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

Cat. No.: B2570829
CAS No.: 1021119-07-2
M. Wt: 411.48
InChI Key: QIJSDHCSEQXCNC-UHFFFAOYSA-N
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Description

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. This compound features a hybrid structure incorporating benzyl, methoxyphenyl, pyridine, and acetamide moieties, a design strategy often employed in the development of small molecule therapeutics. The presence of a sulfonamide group is a key pharmacophore, as this functional group is known to confer potent biological activity and is frequently found in molecules that act as enzyme inhibitors . While the specific biological profile of this compound is under investigation, its molecular architecture suggests potential as a scaffold for probing protein-ligand interactions. Structurally related sulfonamide and acetamide compounds have demonstrated significant research value as inverse agonists for nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key regulator in autoimmune diseases . Other research applications for compounds of this class have included antimicrobial and carbonic anhydrase inhibition studies . Researchers are exploring this compound strictly for scientific purposes. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-benzyl-2-(4-methoxy-N-pyridin-3-ylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-28-19-11-9-18(10-12-19)24(29(26,27)20-8-5-13-22-15-20)16-21(25)23-14-17-6-3-2-4-7-17/h2-13,15H,14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJSDHCSEQXCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S with a molecular weight of 411.5 g/mol. Its structure includes a benzyl group, a pyridine ring, and a sulfonamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC21H21N3O4S
Molecular Weight411.5 g/mol
CAS Number1021119-07-2

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzyl and pyridine sulfonamide derivatives under controlled conditions. The synthetic pathway often utilizes methods such as nucleophilic substitution and coupling reactions to achieve the desired product.

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. For instance, derivatives containing the N-benzyl group have been evaluated in various seizure models. A study highlighted that specific modifications at the 4'-position of the benzyl group significantly enhance anticonvulsant effectiveness compared to traditional agents like phenytoin and valproate .

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

The compound has been implicated in inhibiting NAMPT, an enzyme critical for NAD+ biosynthesis, which plays a vital role in cellular energy metabolism and signaling pathways. Inhibition of NAMPT is associated with therapeutic effects against various cancers and inflammatory diseases .

Case Studies

  • Anticancer Activity :
    • A study demonstrated that sulfonamide derivatives, including those related to this compound, showed promising results against leukemia and solid tumors. The mechanism involves disrupting metabolic pathways crucial for cancer cell survival .
  • Anticonvulsant Efficacy :
    • In a comparative analysis involving multiple derivatives, certain compounds displayed ED50 values lower than traditional antiepileptic drugs in animal models, indicating superior anticonvulsant properties . For example, specific derivatives exhibited an ED50 value of 8.3 mg/kg in mice during maximal electroshock tests.

Scientific Research Applications

Synthesis of N-benzyl-2-(N-(4-methoxyphenyl)pyridine-3-sulfonamido)acetamide

The synthesis of this compound typically involves the reaction of N-benzyl-2-acetamidoacetamide with 4-methoxyphenylsulfonyl chloride. The process can be optimized through various conditions to enhance yield and purity.

Anticonvulsant Activity

Research indicates that derivatives of N-benzyl-2-acetamidoacetamides exhibit significant anticonvulsant properties. Studies have shown that certain modifications at the C(2) site enhance their efficacy as anticonvulsants. For example, the introduction of heteroatoms at specific positions has been linked to increased potency against induced seizures in animal models. In a study, several derivatives were tested, revealing that compounds like N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED50 value comparable to established anticonvulsants like phenytoin .

Table 1: Anticonvulsant Activity of Derivatives

Compound NameED50 (mg/kg)Administration Route
N-benzyl-2-acetamido-3-methoxypropionamide8.3Intraperitoneal
N-benzyl-2-acetamido-3-ethoxypropionamide17.3Intraperitoneal
Phenytoin6.5Intraperitoneal

Inhibitory Effects on Enzymes

The compound also shows promise as an inhibitor of various enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE). Inhibitory studies suggest that specific structural features influence the binding affinity and selectivity towards these enzymes, which are crucial in neurodegenerative diseases.

Table 2: Inhibitory Activities Against Enzymes

Compound NameIC50 (μM)Target Enzyme
This compound0.51MAO-B
This compound0.69AChE

Case Studies

  • Anticonvulsant Efficacy : A study involving the administration of various derivatives of N-benzyl-2-acetamidoacetamides to mice demonstrated significant anticonvulsant activity, particularly for the (R)-stereoisomer of one derivative, which had an ED50 value lower than that of phenytoin . This highlights the importance of stereochemistry in drug efficacy.
  • Enzyme Inhibition : Another investigation focused on the inhibition of MAO-B by this compound showed promising results, indicating its potential role in treating conditions like Parkinson's disease, where MAO-B inhibition is beneficial .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Anticancer Potential: Compound 38 (quinazoline-sulfonamide) exhibited significant activity against HCT-1, MCF-7, and PC-3 cancer cell lines (MTT assay), attributed to its dual sulfonamide and quinazoline pharmacophores . The target compound’s pyridine-sulfonamido group may similarly inhibit kinases or carbonic anhydrases, though specific data are unavailable.
  • Enzyme Interaction: Benzothiazole-acetamides () are often designed to target enzymes like cyclooxygenase-2 (COX-2).

Physicochemical Properties

  • Melting Points : Indole-acetamides (8b, 8c) exhibit melting points between 177–210°C, suggesting high crystallinity due to hydrogen bonding from sulfonamide and amide groups . The target compound’s pyridine ring may lower melting points slightly due to reduced symmetry.
  • Chromatographic Behavior : Rf values (e.g., 0.41 for 8b) correlate with polarity; the target compound’s pyridine-sulfonamido group may increase polarity compared to indole analogs, resulting in lower Rf values in similar solvent systems .

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